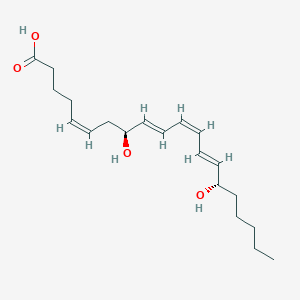

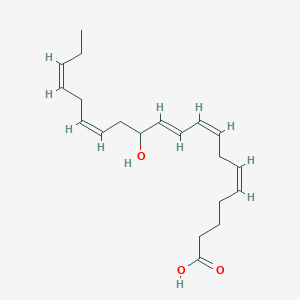

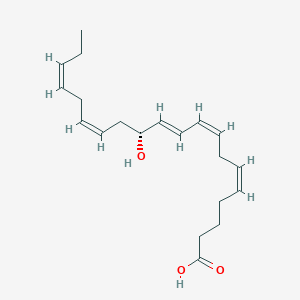

8S,15S-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid

Übersicht

Beschreibung

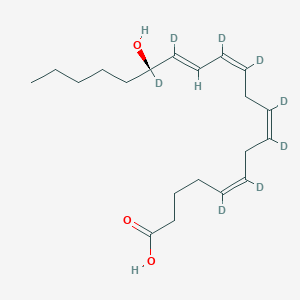

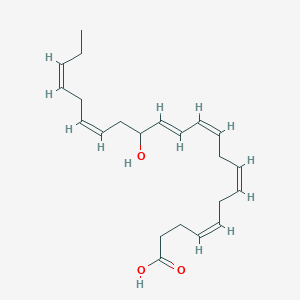

8(S),15(S)-DiHETE is derived from (5Z,9E,11Z,13E)-icosatetraenoic acid and has (8S,15S)-stereochemistry . It is a human xenobiotic metabolite and a mouse metabolite, functionally related to arachidonic acid .

Synthesis Analysis

The synthesis of 8(S),15(S)-DiHETE involves the oxidation of 15(S)-HETE by 15-LO . The synthesis of the 8S, 15S and 8R, 15S diastereomers of 8,15 dihydroxy 5Z,9E,11E,13Z eicosatetraenoic acid from arabinose has also been described .Molecular Structure Analysis

The molecular formula of 8(S),15(S)-DiHETE is C20H32O4 . Its molecular weight is 336.5 g/mol . The IUPAC name is (5Z,8S,9E,11Z,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid .Chemical Reactions Analysis

Mouse 8S-lipoxygenase (8-LOX) metabolizes arachidonic acid (AA) specifically to 8S-hydroperoxyeicosatetraenoic acid (8S-HPETE), which will be readily reduced under physiological circumstances to 8S-hydroxyeicosatetraenoic acid (8S-HETE), a natural agonist of peroxisome proliferator-activated receptor alpha (PPAR alpha) .Physical And Chemical Properties Analysis

8(S),15(S)-DiHETE has a molecular weight of 336.5 g/mol . Its XLogP3-AA value is 3.9 .Wissenschaftliche Forschungsanwendungen

Leukocyte Activity and Inhibition of 5-Lipoxygenation : One study discovered that 15-HETE, a product of arachidonic acid metabolism, suppresses 5-lipoxygenation in human polymorphonuclear leucocytes. This process impacts the conversion of exogenous arachidonic acid into leukotriene B(4) and other hydroxy-eicosatetraenoic acids, suggesting potential roles in inflammatory responses (Petrich et al., 1996).

Occurrence in Marine Life : Research has identified the presence of 8-(R)-HETE, a related hydroxy-eicosatetraenoic acid, in the Pacific starfish Patiria miniata. This finding highlights the diverse biological roles of these compounds in marine organisms (D’Auria et al., 1988).

Role in Cardiomyocyte Activity : Another study found that arachidonic acid and its metabolites, including 15-HETE, modulate the beta-adrenergic response in cultured rat neonatal cardiomyocytes. This modulation involves the incorporation of these metabolites into phosphatidylinositol and the activation of protein kinase C, indicating a complex role in cardiac cell signaling (Wallukat et al., 1994).

Eosinophil Chemotaxis : Eicosanoids such as 5-oxo-15-HETE, produced by human eosinophils, have been shown to be potent eosinophil chemotactic factors. These findings are significant for understanding the mechanisms of inflammation and allergic responses (Schwenk & Schröder, 1995).

Formation of Novel Compounds in Leukocytes : Leukocytes can convert arachidonic acid into various novel compounds, including trihydroxytetraenes. This process demonstrates the complex metabolic pathways involved in leukocyte function and possibly inflammation (Serhan et al., 1984).

Influence on Natural Killer Cell Activity : Certain metabolites produced by the 15-lipoxygenase pathway, like 14,15-DiHETE, have been shown to inhibit human natural killer cell activity, suggesting a potential regulatory role in immune responses (Ramstedt et al., 1984).

Wirkmechanismus

Target of Action

8(S),15(S)-DiHETE, also known as 8(S),15(S)-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid, is a dihydroxy fatty acid synthesized by 15-LO from 15(S)-HETE . Its primary targets are eosinophils , a type of white blood cell that plays a crucial role in the body’s immune response.

Mode of Action

8(S),15(S)-DiHETE interacts with its targets by causing eosinophil chemotaxis . This means it attracts eosinophils to move towards its concentration gradient, leading to their accumulation at the site of inflammation.

Biochemical Pathways

The compound is formed when 15(S)-HETE is subjected to further oxidation by 15-LO . This process is part of the lipoxygenase pathway, which is involved in the metabolism of arachidonic acid, a polyunsaturated fatty acid. The downstream effects of this pathway include the production of various bioactive lipids that play key roles in inflammation and immune responses.

Result of Action

The action of 8(S),15(S)-DiHETE results in eosinophil chemotaxis, leading to the accumulation of these cells at the site of inflammation . This can enhance the immune response. Additionally, 8(S),15(S)-DiHETE antagonizes the hyperalgesic activity of 8®,15(S)-DiHETE and LTB4 in the rat hind paw pain model , suggesting it may have a role in modulating pain responses.

Safety and Hazards

Eigenschaften

IUPAC Name |

(5Z,8S,9E,11Z,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4-,11-6-,14-9+,15-10+/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPWRKSGORGTIM-HCCKYKKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8S,15S-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

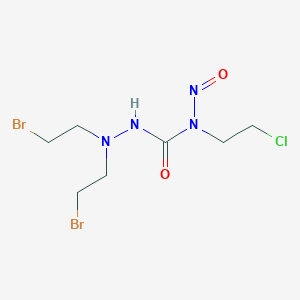

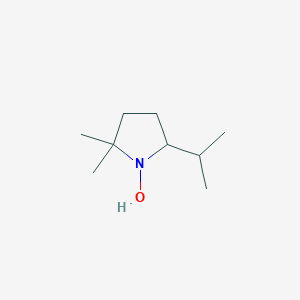

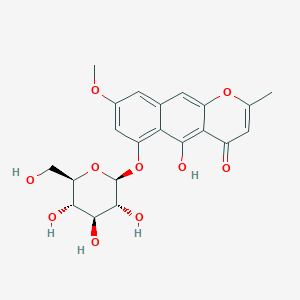

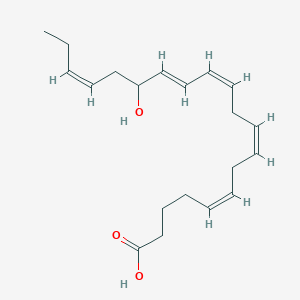

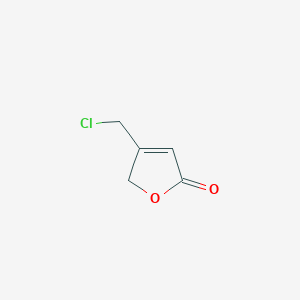

Feasible Synthetic Routes

Q & A

Q1: How does (8S,15S)-DiHETE differ from its stereoisomer, (8R,15S)-DiHETE, in terms of biological activity?

A: Research indicates that (8S,15S)-DiHETE acts as a stereospecific antagonist to (8R,15S)-DiHETE. While (8R,15S)-DiHETE induces hyperalgesia (increased sensitivity to pain) by sensitizing C-fiber mechanoheat nociceptors, (8S,15S)-DiHETE counteracts this effect. [, ] This suggests that (8S,15S)-DiHETE may compete for the same binding site as its hyperalgesic counterpart, potentially serving as an endogenous modulator of pain perception. [, ]

Q2: What evidence suggests that (8S,15S)-DiHETE's effects are receptor-mediated?

A: The stereospecificity observed in the opposing actions of (8R,15S)-DiHETE and (8S,15S)-DiHETE strongly suggests the involvement of specific receptors. [, ] The fact that (8S,15S)-DiHETE selectively blocks (8R,15S)-DiHETE-induced hyperalgesia but not prostaglandin E2-induced hyperalgesia further supports this notion. [] This points towards distinct mechanisms and potentially separate receptor targets for these mediators of pain signaling.

Q3: Beyond cutaneous nociceptors, does (8S,15S)-DiHETE influence other sensory pathways?

A: Yes, studies have shown that (8S,15S)-DiHETE also impacts the sensitivity of abdominal visceral afferents, nerve fibers that transmit sensory information from internal organs. [] Specifically, (8S,15S)-DiHETE attenuates the response of these afferents to ischemia (reduced blood flow), while its stereoisomer, (8R,15S)-DiHETE, augments it. [] This suggests a broader role for (8S,15S)-DiHETE in modulating sensory nerve activity, potentially influencing pain perception in visceral tissues as well.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)